5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The compound contains a thiazolo[5,4-d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .Scientific Research Applications
Photocatalytic Activity for Hydrogen Production and Dye Degradation
The compound has been used in the synthesis of a covalent triazine framework (CTF) that shows superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of CTFs benefits from the triazine moiety, but its photocatalytic performance still needs to be improved. The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of CTFs .
Photocatalytic Degradation of Pollutants
The compound has been used in the synthesis of a material named CTF-NWU-1, which demonstrates photocatalytic activity for the degradation of dyes without Pt loading . The photocatalytic degradation of both rhodamine B (20 mg L −1) and tetracycline hydrochloride (20 mg L −1) with CTF-NWU-1 (0.2 mg mL −1) can be accomplished within 30 minutes .
Hydrogen Production
The compound has been used in the synthesis of a material named CTF-NWU-1, which has a high photocatalytic hydrogen production reaction rate of 17,600 μmol h −1 g −1 .
Visual Sensing of Hg (II) in Water
A new type of fluorescent coordination polymer [Zn(Py 2 TTz)(5-OH-IPA)] n ( 1 ) (Py 2 TTz = 2,5-bis(4-pyridyl)thiazolo[5,4- d ]thiazole, 5-OH-IPA = 5-hydroxyisophthalic acid dianion), which shows fluorescence quenching and redshift towards Hg(II) in pH 7.00 water solution . The interaction between Hg(II) ions and the Py 2 TTz ligand in 1 is the cause of the change in fluorescence emission .
Construction of Metal-Organic Frameworks (MOFs)
The compound has been used in the construction of a pillared-layer Zn-MOF (MOF-LS10) by 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) . After activation, MOF-LS10 has a permanent porosity and moderate CO2 adsorption capacity .
Anticancer Activity
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-d]thiazole derivatives, which have shown promising anticancer activity .
Future Directions
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAWOKIIMZPPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.